Cas no 101976-47-0 (10H-Phenothiazine,2-methoxy-10-[(1-methyl-4-piperidinyl)methyl]-)
101976-47-0 structure
Product Name:10H-Phenothiazine,2-methoxy-10-[(1-methyl-4-piperidinyl)methyl]-
CAS No:101976-47-0
MF:C20H24N2OS
MW:340.482363700867
CID:191276
PubChem ID:3064148
Update Time:2025-04-19
10H-Phenothiazine,2-methoxy-10-[(1-methyl-4-piperidinyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine,2-methoxy-10-[(1-methyl-4-piperidinyl)methyl]-
- Phenothiazine,2-methoxy-10-[(1-methyl-4-piperidyl)methyl]- (6CI)
- 2-methoxy-10-[(1-methylpiperidin-4-yl)methyl]phenothiazine
- 101976-47-0
- DTXSID30144481
- 2-Methoxy-10-((1-methyl-4-piperidyl)methyl)phenothiazine
- Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)-
-
- Inchi: 1S/C20H24N2OS/c1-21-11-9-15(10-12-21)14-22-17-5-3-4-6-19(17)24-20-8-7-16(23-2)13-18(20)22/h3-8,13,15H,9-12,14H2,1-2H3
- InChI Key: NKTPABJNMJJGDA-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N(C2C=C(C=CC1=2)OC)CC1CCN(C)CC1
Computed Properties
- Exact Mass: 340.16112
- Monoisotopic Mass: 340.161
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 41Ų
Experimental Properties
- Density: 1.167
- Boiling Point: 491.7°C at 760 mmHg
- Flash Point: 251.1°C
- Refractive Index: 1.613
- PSA: 15.71
- LogP: 4.64260
10H-Phenothiazine,2-methoxy-10-[(1-methyl-4-piperidinyl)methyl]- Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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